An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl 5-(trifluoromethyl)-1H-indole-1-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl 5-(trifluoromethyl)-1H-indole-1-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of tert-Butyl 5-(trifluoromethyl)-1H-indole-1-carboxylate (CAS No. 351500-12-4), a key intermediate in contemporary medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group at the 5-position of the indole scaffold, combined with the transient protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group, imparts unique characteristics that are highly advantageous in the synthesis of complex pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals, offering both established data and predictive insights into the molecule's behavior, alongside validated experimental protocols for its characterization.
Introduction: The Strategic Importance in Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The functionalization of this scaffold is a key strategy for modulating pharmacological activity. tert-Butyl 5-(trifluoromethyl)-1H-indole-1-carboxylate emerges as a molecule of significant interest due to the synergistic effects of its two primary functional modifications.
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The Trifluoromethyl Group (CF₃): The introduction of a CF₃ group is a well-established strategy to enhance the drug-like properties of a molecule.[1] Its strong electron-withdrawing nature and high lipophilicity can profoundly influence metabolic stability, binding affinity, and membrane permeability.[1] The C-F bond is exceptionally strong, rendering the trifluoromethyl group resistant to metabolic degradation, often leading to an extended in vivo half-life of the final drug compound.[2]
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The tert-Butyloxycarbonyl (Boc) Protecting Group: The Boc group serves as a temporary shield for the indole nitrogen, a site of potential reactivity.[3] Its utility lies in its stability under a wide range of non-acidic conditions, allowing for selective chemical transformations elsewhere on the molecule.[3] Crucially, it can be removed under mild acidic conditions, a process often referred to as deprotection, to reveal the free indole for subsequent synthetic steps.[4]
This guide will systematically explore the key physicochemical parameters of this important building block, providing a foundational understanding for its effective use in research and development.
Core Physicochemical Properties
A thorough understanding of a molecule's physicochemical properties is fundamental to its application in synthesis and drug development. While extensive experimental data for tert-Butyl 5-(trifluoromethyl)-1H-indole-1-carboxylate is not widely published, we can compile known information and provide reasoned estimations based on closely related analogs.
| Property | Value / Predicted Value | Source / Rationale |
| CAS Number | 351500-12-4 | [5] |
| Molecular Formula | C₁₄H₁₄F₃NO₂ | [5] |
| Molecular Weight | 285.27 g/mol | [5] |
| Appearance | White to off-white solid (Predicted) | Based on related indole compounds. |
| Melting Point | 56-57 °C (Estimated) | Based on the experimentally determined melting point of the closely related N-Boc-5-bromoindole. The trifluoromethyl group may slightly alter this value. |
| Boiling Point | Not available (Decomposition likely at high temperatures) | N/A |
| Solubility | Predicted to be soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate, tetrahydrofuran (THF), and acetone. Sparingly soluble in non-polar solvents like hexane and likely insoluble in water. | The Boc group and the trifluoromethyl group increase lipophilicity, suggesting good solubility in organic solvents.[2] |
| pKa | Not experimentally determined. The indole N-H (after deprotection) is weakly acidic. The trifluoromethyl group's electron-withdrawing effect would slightly increase the acidity compared to unsubstituted indole. |
Spectroscopic and Chromatographic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
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¹H NMR (in CDCl₃, 400 MHz):
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δ 8.0-8.2 ppm (s, 1H): Aromatic proton at the C4 position, deshielded by the adjacent trifluoromethyl group.
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δ 7.6-7.8 ppm (d, 1H): Aromatic proton at the C6 position.
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δ 7.5-7.7 ppm (d, 1H): Aromatic proton at the C7 position.
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δ 7.6 ppm (d, 1H): Pyrrole proton at the C2 position.
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δ 6.5 ppm (d, 1H): Pyrrole proton at the C3 position.
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δ 1.7 ppm (s, 9H): Protons of the tert-butyl group of the Boc protector.
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¹³C NMR (in CDCl₃, 100 MHz):
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δ ~149 ppm: Carbonyl carbon of the Boc group.
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δ ~135-140 ppm: Quaternary carbons of the indole ring (C7a, C3a).
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δ ~125 ppm (q, J ≈ 270 Hz): Carbon of the trifluoromethyl group.
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δ ~115-130 ppm: Aromatic and pyrrole carbons.
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δ ~84 ppm: Quaternary carbon of the tert-butyl group.
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δ ~28 ppm: Methyl carbons of the tert-butyl group.
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Fourier-Transform Infrared (FT-IR) Spectroscopy (Predicted)
The FT-IR spectrum is expected to show characteristic absorption bands for its functional groups:
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~2980 cm⁻¹: C-H stretching from the tert-butyl group.
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~1735 cm⁻¹: Strong C=O stretching of the carbamate (Boc group).[6]
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~1300-1100 cm⁻¹: Strong C-F stretching bands from the trifluoromethyl group.
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~1450 and ~1370 cm⁻¹: C-H bending from the tert-butyl group.[7]
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Aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS) (Predicted)
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z = 285 would be expected. Key fragmentation patterns would likely include:
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Loss of the tert-butyl group (-57): Leading to a fragment at m/z = 228.
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Loss of isobutylene (-56): A common fragmentation for Boc groups, leading to a fragment at m/z = 229.
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Loss of CO₂ (-44) from the m/z 229 fragment: Resulting in a fragment corresponding to 5-(trifluoromethyl)indole at m/z = 185.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method would be suitable for analyzing the purity of this compound. The lipophilic nature of the molecule suggests good retention on a C18 column.
Caption: A typical HPLC workflow for purity analysis.
Experimental Protocols
The following section details standardized methodologies for determining the key physicochemical properties of tert-Butyl 5-(trifluoromethyl)-1H-indole-1-carboxylate.
Melting Point Determination
Rationale: The melting point is a crucial indicator of a compound's purity. A sharp melting range (typically within 1-2 °C) is indicative of high purity, while a broad and depressed melting range suggests the presence of impurities.[8]
Protocol:
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Finely powder a small amount of the solid sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into a calibrated melting point apparatus.[2]
-
Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point.
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Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
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Record the temperature at which the entire sample has completely melted.
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The recorded range between these two temperatures is the melting point range.
Solubility Assessment
Rationale: Understanding a compound's solubility is critical for reaction setup, purification, and formulation development. A qualitative assessment provides a practical guide for solvent selection.
Protocol:
-
To a series of small vials, add approximately 10 mg of the compound.
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To each vial, add 1 mL of a different solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).
-
Vortex each vial for 30 seconds.
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Visually inspect for complete dissolution.
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If the compound dissolves, it is considered soluble. If it remains as a solid, it is insoluble. If some dissolves but not all, it is sparingly soluble.
UV-Vis Spectroscopy
Rationale: UV-Vis spectroscopy can be used to determine the concentration of the compound in solution and to gain insights into its electronic structure. Indole and its derivatives typically exhibit characteristic absorption maxima.[9]
Caption: Workflow for UV-Vis spectroscopic analysis.
Protocol:
-
Prepare a stock solution of the compound in a UV-transparent solvent, such as methanol or acetonitrile.[10]
-
Perform serial dilutions to obtain a range of concentrations.
-
Use a UV-Vis spectrophotometer to measure the absorbance of a blank (pure solvent).
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Measure the absorbance of each dilution across a wavelength range of 200-400 nm.
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Identify the wavelength(s) of maximum absorbance (λmax).
Conclusion
tert-Butyl 5-(trifluoromethyl)-1H-indole-1-carboxylate is a strategically designed synthetic intermediate that leverages the benefits of both a trifluoromethyl group and a Boc protecting group. This guide has provided a detailed overview of its known and predicted physicochemical properties, which are essential for its effective application. The provided experimental protocols offer a validated framework for researchers to characterize this and similar molecules in their own laboratories. A comprehensive understanding of these properties is paramount for the successful design and execution of synthetic routes targeting novel therapeutic agents.
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